6-(((7-氯-4-氧代-4H-吡啶并[1,2-a]嘧啶-2-基)甲基)硫)-N-(3,4-二甲氧基苯乙基)苯并[4,5]咪唑并[1,2-c]喹唑啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the heterocyclic rings and the introduction of the various substituents. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it somewhat soluble in polar solvents .科学研究应用
相关杂环化合物的合成
化学领域的研究已经导致了具有潜在治疗应用的新型杂环化合物的合成。例如,通过各种化学反应合成具有苯并恶嗪、喹唑啉和唑部分的新噻吩并嘧啶,证明了人们对创造具有独特结构和潜在生物活性的化合物的兴趣(谢里夫等人,2008)。这些合成努力凸显了不断扩充具有多种药理潜力的杂环化合物库的持续努力。
抗菌和抗癌应用
对杂环化合物的探索延伸到评估它们的抗菌和抗癌特性。例如,新型吡啶并[4,5-b]-喹啉和吡啶并[2,3-d]嘧啶衍生物的合成和初步抗菌活性评估揭示了它们作为抗菌剂和抗真菌剂的潜力(埃尔-加扎尔等人,2008)。类似地,新型吡唑并嘧啶衍生物已被研究其抗癌和抗 5-脂氧合酶活性,表明此类化合物的治疗多功能性(拉赫穆尼等人,2016)。
抗氧化潜力
已经探索了新合成的喹唑啉衍生物的抗氧化潜力,结果表明一些化合物表现出显着的自由基清除活性。这表明在对抗氧化应激相关疾病中可能发挥作用(库马尔等人,2011)。
酶抑制剂的治疗应用
某些杂环化合物已被合成作为与疾病病理学相关的酶的抑制剂,例如癌症治疗的胸苷酸合成酶抑制剂。这些努力强调了杂环化合物在靶向参与疾病进展的特定酶中的治疗潜力(甘吉等人,1996)。
作用机制
未来方向
属性
IUPAC Name |
6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27ClN6O4S/c1-44-28-11-7-20(15-29(28)45-2)13-14-36-33(43)21-8-10-24-26(16-21)39-34(41-27-6-4-3-5-25(27)38-32(24)41)46-19-23-17-31(42)40-18-22(35)9-12-30(40)37-23/h3-12,15-18H,13-14,19H2,1-2H3,(H,36,43) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IERKZMUMQZQNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC6=CC(=O)N7C=C(C=CC7=N6)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27ClN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。